molecular formula C10H8ClF3O2S B8118362 4-[1-(Trifluoromethyl)-cyclopropyl]benzenesulfonyl chloride

4-[1-(Trifluoromethyl)-cyclopropyl]benzenesulfonyl chloride

Cat. No. B8118362
M. Wt: 284.68 g/mol
InChI Key: ABARQFVTRKTMQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[1-(Trifluoromethyl)-cyclopropyl]benzenesulfonyl chloride is a useful research compound. Its molecular formula is C10H8ClF3O2S and its molecular weight is 284.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-[1-(Trifluoromethyl)-cyclopropyl]benzenesulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[1-(Trifluoromethyl)-cyclopropyl]benzenesulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Chiral Compound Synthesis : A study identified a novel chiral compound as an intermediate in synthesis, highlighting the potential use of similar compounds in organic chemistry (Al–Douh, 2012).

  • Catalyzed Cyclization : Research demonstrated the use of silver-catalyzed cyclization of cyclopropyl derivatives for the synthesis of 1,2,4-trisubstituted benzenes, indicating a novel reaction pathway for such compounds (Pati & Liu, 2012).

  • Solid-Phase Synthesis : Polymer-supported benzenesulfonamides, akin to 4-[1-(Trifluoromethyl)-cyclopropyl]benzenesulfonyl chloride, have been used as intermediates in solid-phase synthesis, demonstrating their utility in producing diverse chemical scaffolds (Fülöpová & Soural, 2015).

  • Magnetic ROMP-Derived Reagents : A study on magnetic ROMP-derived benzenesulfonyl chloride analogues revealed their recyclability and usefulness in methylation/alkylation of carboxylic acids, with efficient retrieval using magnets (Faisal et al., 2017).

  • Synthesis of Benzenesulfonylureas : Novel N-substituted phenyl-4-fluoride benzenesulfonylureas were synthesized, presenting a new class of benzenesulfonylureas with improved properties (Ta-n, 2015).

  • Ionic Liquid Catalysis : The catalysis of Friedel-Crafts sulfonylation of benzene using ionic liquids was studied, demonstrating the potential of these liquids in efficient chemical reactions (Nara, Harjani & Salunkhe, 2001).

  • Synthesis of Penoxsulam : A study presented a synthesis method for 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)benzenesulfonyl chloride, a key building block of penoxsulam, an important agrochemical (Huang et al., 2019).

properties

IUPAC Name

4-[1-(trifluoromethyl)cyclopropyl]benzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClF3O2S/c11-17(15,16)8-3-1-7(2-4-8)9(5-6-9)10(12,13)14/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABARQFVTRKTMQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)S(=O)(=O)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClF3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[1-(Trifluoromethyl)-cyclopropyl]benzenesulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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